
6-溴-1-甲基-1H-吲哚-3-羧酸
描述
“6-bromo-1-methyl-1H-indole-3-carboxylic acid” is a derivative of indole . In the molecule, the dihedral angle between the –COOH group and the ring system is 6 (4)° . In the crystal, pairs of O—H⋯O hydrogen bonds link the molecules into inversion dimers and these dimers are connected via N—H⋯O hydrogen bonds to form layers parallel to the (-101) plane .
Synthesis Analysis
The synthesis of indole derivatives has been a significant area of research due to their prevalence in natural products and drugs . A concise, regioselective, and highly efficient strategy for the construction of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid has been developed through trifluoroacetylated indole driven hydrolysis . The protocol has the advantage of selectively directing bromine substituent on one position .Molecular Structure Analysis
The molecular structure of “6-bromo-1-methyl-1H-indole-3-carboxylic acid” is characterized by a dihedral angle of 6 (4)° between the –COOH group and the ring system .Chemical Reactions Analysis
Indole derivatives, including “6-bromo-1-methyl-1H-indole-3-carboxylic acid”, have been key intermediates for the preparation of biologically active compounds and indole alkaloids . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .科学研究应用
抗病毒剂
吲哚衍生物已被报道具有显著的抗病毒活性。 例如,某些基于吲哚的化合物对流感 A 病毒和其他病毒表现出抑制作用 。“6-溴-1-甲基-1H-吲哚-3-羧酸”的结构特征可以被修饰以增强其对病毒蛋白的亲和力,这可能导致开发新的抗病毒药物。
抗炎应用
吲哚核是许多抗炎剂的常见特征。 通过作用于特定的炎症通路,“6-溴-1-甲基-1H-吲哚-3-羧酸”的衍生物可以被合成以创造有效的抗炎药物,这可能有助于治疗关节炎或哮喘等疾病 .
抗癌研究
吲哚化合物已知具有抗癌特性。“6-溴-1-甲基-1H-吲哚-3-羧酸”中发现的溴化吲哚环可用于设计和合成新的抗癌剂。 这些化合物可以靶向特定的癌细胞系或参与肿瘤生长和转移的机制 .
抗菌活性
吲哚骨架也与抗菌特性相关联。 “6-溴-1-甲基-1H-吲哚-3-羧酸”的衍生物可以探索其抑制各种细菌和真菌生长的潜力,从而为抗生素和抗真菌研究领域做出贡献 .
神经保护作用
吲哚衍生物在神经保护方面显示出前景,这对阿尔茨海默病和帕金森病等疾病至关重要。 对“6-溴-1-甲基-1H-吲哚-3-羧酸”的研究可能导致开发神经保护药物,这些药物有助于维持神经功能并预防神经退行性疾病 .
酶抑制
基于吲哚的化合物通常用作各种生化途径中的酶抑制剂。 “6-溴-1-甲基-1H-吲哚-3-羧酸”可以作为合成靶向激酶等酶的抑制剂的起点,激酶在细胞信号传导和代谢中起着关键作用 .
作用机制
Target of Action
Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The interaction of these compounds with their targets can lead to the inhibition or activation of these targets, resulting in the observed biological effects .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For example, some indole derivatives have been shown to inhibit the influenza A virus and Coxsackie B4 virus . The downstream effects of these interactions can include the inhibition of viral replication and the reduction of viral load .
Result of Action
Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
6-bromo-1-methyl-1H-indole-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interactions with proteins and other biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions, which influence its binding affinity and specificity .
Cellular Effects
6-bromo-1-methyl-1H-indole-3-carboxylic acid exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 6-bromo-1-methyl-1H-indole-3-carboxylic acid involves its interactions with specific biomolecules at the molecular level. The compound binds to target enzymes and proteins through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation . These binding interactions can result in conformational changes in the target biomolecules, thereby modulating their activity. Additionally, 6-bromo-1-methyl-1H-indole-3-carboxylic acid can influence gene expression by binding to regulatory elements in the genome, leading to changes in transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-1-methyl-1H-indole-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 6-bromo-1-methyl-1H-indole-3-carboxylic acid has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of 6-bromo-1-methyl-1H-indole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects on cellular function and metabolism . At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity without causing toxicity .
Metabolic Pathways
6-bromo-1-methyl-1H-indole-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells . Additionally, it can influence the levels of specific metabolites, thereby affecting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of 6-bromo-1-methyl-1H-indole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
6-bromo-1-methyl-1H-indole-3-carboxylic acid exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological activity . Its localization is critical for its function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context .
属性
IUPAC Name |
6-bromo-1-methylindole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-12-5-8(10(13)14)7-3-2-6(11)4-9(7)12/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUKAQJZFKJZBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


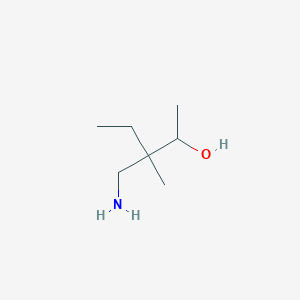
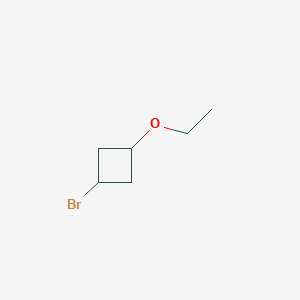
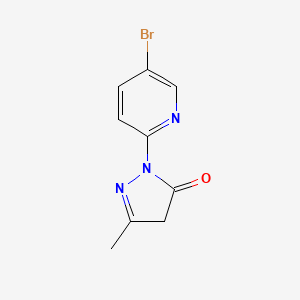

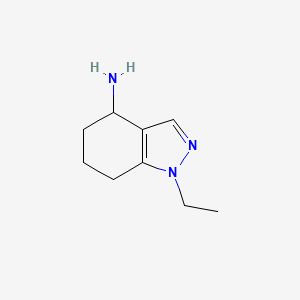
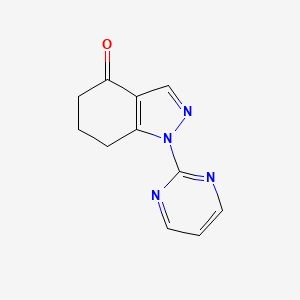
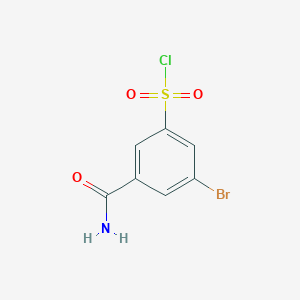
amine](/img/structure/B1374211.png)
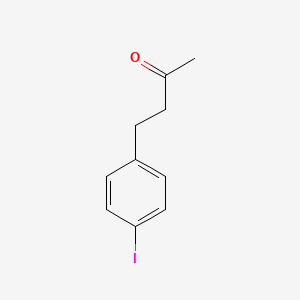
![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol](/img/structure/B1374215.png)
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid](/img/structure/B1374219.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetic acid](/img/structure/B1374220.png)


